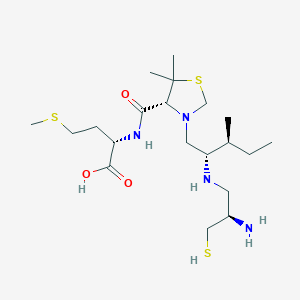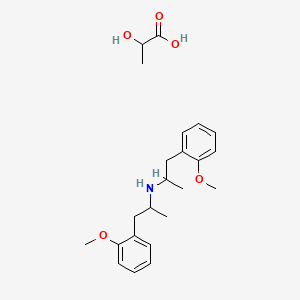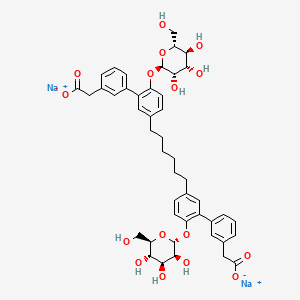![molecular formula C15H15N3 B1667146 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amin CAS No. 510721-85-4](/img/structure/B1667146.png)
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amin
Übersicht
Beschreibung
AR03, also known as BMH-23, is a small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. This enzyme plays a crucial role in the DNA base excision repair pathway, which is responsible for repairing damaged DNA. AR03 has shown potential in enhancing the cytotoxicity of certain chemotherapeutic agents, making it a promising candidate for cancer research .
Wissenschaftliche Forschungsanwendungen
AR03 has several scientific research applications, including:
Cancer Research: AR03 has been shown to enhance the cytotoxicity of chemotherapeutic agents such as methyl methanesulfonate and temozolomide in glioblastoma cells. .
Biochemistry: AR03 is used to study the role of APE1 in DNA repair pathways and its impact on cellular processes. .
Industrial Applications:
Wirkmechanismus
AR03 exerts its effects by inhibiting the activity of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 is involved in the DNA base excision repair pathway, which is responsible for repairing damaged DNA. By inhibiting APE1, AR03 disrupts the DNA repair process, leading to the accumulation of DNA damage and increased cytotoxicity in cancer cells. This mechanism makes AR03 a potential candidate for enhancing the efficacy of chemotherapeutic agents .
Biochemische Analyse
Biochemical Properties
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine acts as an inhibitor of APE1, preventing the cleavage of apurinic/apyrimidinic sites in DNA . This interaction is crucial for understanding the compound’s potential as a therapeutic agent in cancer treatment, where DNA repair mechanisms are often targeted.
Cellular Effects
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine has been shown to affect various types of cells and cellular processes. In glioblastoma cells, the compound inhibits the activity of APE1, leading to the accumulation of DNA damage and subsequent cell death . This effect on cell function highlights the compound’s potential as an anti-cancer agent. Additionally, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of APE1, inhibiting its endonuclease activity and preventing the repair of apurinic/apyrimidinic sites in DNA . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Additionally, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine may modulate the expression of genes involved in DNA repair and cell survival, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been observed to maintain its inhibitory activity against APE1 over extended periods, although its stability may be influenced by factors such as temperature and pH. Long-term studies in vitro and in vivo have shown that 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine can induce sustained DNA damage and cell death, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits APE1 activity and induces DNA damage without causing significant toxicity. At higher doses, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine may exhibit toxic or adverse effects, including off-target interactions and damage to healthy cells. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding the metabolic fate of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine is essential for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine can interact with intracellular proteins and accumulate in specific cellular compartments. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine plays a significant role in its activity and function. The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus, where it can interact with DNA and DNA repair enzymes. Post-translational modifications or targeting signals may direct 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine to these subcellular locations, influencing its ability to modulate cellular processes and exert its biochemical effects .
Vorbereitungsmethoden
The synthesis of AR03 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of AR03 is synthesized through a series of chemical reactions involving the condensation of specific starting materials.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain AR03 in its pure form
Analyse Chemischer Reaktionen
AR03 undergoes several types of chemical reactions, including:
Oxidation: AR03 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on AR03, leading to the formation of reduced derivatives.
Substitution: AR03 can undergo substitution reactions where specific functional groups are replaced with other groups, resulting in the formation of substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of AR03 with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
AR03 is unique in its ability to inhibit APE1 with high specificity and potency. Similar compounds include:
BMH-22: A compound with similar inhibitory effects on APE1, but with variations in its chemical structure and potency
The uniqueness of AR03 lies in its specific inhibition of APE1 and its potential to enhance the cytotoxicity of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .
Eigenschaften
IUPAC Name |
2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVTYDQVPMYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351367 | |
| Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510721-85-4 | |
| Record name | NSC749171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide](/img/structure/B1667064.png)



![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)








